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Compound of Interest

Compound Name: hexaaquairon(lll)

Cat. No.: B1240697

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and physicochemical comparison of the
hexaaquairon(ll), [Fe(H20)e]?*, and hexaaquairon(lll), [Fe(H20)s]3*, complexes.
Understanding the nuanced differences between these two fundamental coordination
compounds is crucial for disciplines ranging from inorganic chemistry and materials science to
pharmacology and drug development, where the redox behavior and interaction of iron
complexes are of paramount importance.

Both the hexaaquairon(ll) and hexaaquairon(lll) complexes adopt an octahedral geometry,
with a central iron ion coordinated by six water molecules. However, the change in the
oxidation state of the iron from +2 to +3 imparts significant differences in their electronic
structure, bond lengths, magnetic properties, and acidity.

Quantitative Comparison of Physicochemical
Properties

The following table summarizes key experimental data for a direct comparison of the structural
and physicochemical properties of the hexaaquairon(ll) and hexaaquairon(lll) complexes.
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Property Hexaaquairon(ll) Complex Hexaaquairon(lll) Complex
Formula [Fe(H20)e)2+ [Fe(H20)e]3*
Oxidation State of Iron +2 +3
d-electron Configuration de ds
Spin State High-spin High-spin
Electronic Configuration t2g*eg? t2g3eg?
Fe-O Bond Length (A) ~2.13 A ~1.997 A[1]
Geometry Octahedral Octahedral
Experimental Magnetic

~5.35 BM[2] ~5.9 BM
Moment (u_eff)

] ~300 nm (extending to 400
UV-Vis A_max (nm) ~510 nm|[3]
nm)[4]

pKa ~9.5 ~2.19[5]
Color of Aqueous Solution Pale Green Yellow/Brown

Structural and Electronic Differences

The higher positive charge of the Fe3* ion in the hexaaquairon(lll) complex results in a

stronger electrostatic attraction for the lone pairs of the water ligands. This leads to a significant

shortening of the Fe-O bond length compared to the Fe?* analogue.[1]

From an electronic standpoint, both complexes are high-spin in the presence of the weak-field

water ligand. The d® configuration of Fe(ll) results in four unpaired electrons, while the d>

configuration of Fe(lll) gives rise to five unpaired electrons.[6] This difference in the number of

unpaired electrons is directly reflected in their experimentally observed magnetic moments.

Experimental Protocols
X-ray Crystallography
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Objective: To determine the precise bond lengths and angles of the hexaaquairon complexes in
the solid state.

Methodology:

o Crystal Growth: Single crystals of a salt of the desired hexaaqua complex (e.g., ferrous
ammonium sulfate for Fe(ll) or ferric nitrate for Fe(lll)) are grown by slow evaporation of a
saturated aqueous solution.

» Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected
and mounted on a goniometer head.[7]

» Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) in a stream of
nitrogen gas to minimize thermal vibrations. A monochromatic X-ray beam is directed at the
crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[7]

[8]

» Structure Solution and Refinement: The diffraction data is processed to determine the unit
cell dimensions and space group. The positions of the atoms in the crystal lattice are
determined using computational methods (e.g., direct methods or Patterson methods). The
structural model is then refined to achieve the best fit with the experimental data.[8]

UV-Vis Spectroscopy

Objective: To determine the electronic absorption maxima (A_max) of the hexaaqua complexes
in aqueous solution, which correspond to d-d electronic transitions.

Methodology:

e Preparation of Standard Solutions: A series of standard solutions of known concentrations of
the iron(ll) and iron(lll) salts are prepared in deionized water. A blank solution (deionized
water) is also prepared.

 Instrument Setup: A UV-Vis spectrophotometer is calibrated using the blank solution. The
wavelength range is set to scan the visible and near-UV regions (e.g., 300-800 nm).
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e Measurement: The absorbance of each standard solution is measured in a 1 cm path length
cuvette. For each complex, the wavelength at which the maximum absorbance occurs
(A_max) is identified.[9][10]

o Data Analysis: The A_max values provide information about the energy of the d-d electronic
transitions.

Magnetic Susceptibility Measurement (Evans Balance)

Objective: To determine the effective magnetic moment (u_eff) of the complexes, which is
related to the number of unpaired electrons.

Methodology:

Instrument Calibration: The Evans balance is calibrated using a standard compound with a
known magnetic susceptibility.

o Sample Preparation: A known mass of the solid iron salt is packed into a sample tube to a
specific length.

o Measurement: The sample tube is placed in the balance, and the change in the apparent
mass in the presence of a magnetic field is measured. This measurement is compared to
that of the empty tube.

o Calculation: The mass susceptibility (x_g) is calculated from the change in mass, the sample
length, and the calibration constant. The molar susceptibility (x_M) is then determined by
multiplying x_g by the molar mass of the compound. The effective magnetic moment (p_eff)
is calculated using the equation: p_eff = 2.828V(x_M * T), where T is the absolute
temperature.[11][12]

Visualizing Key Processes
Electronic Configuration

The following diagrams illustrate the d-orbital splitting and electron occupancy for the high-spin
hexaaquairon(ll) and hexaaquairon(lll) complexes in an octahedral ligand field.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.kbcc.cuny.edu/academicdepartments/physci/documents/chemistry/Chem11_SpectroscopyLab_Corrected_09-06-2022.pdf
https://chem.libretexts.org/Courses/Providence_College/CHM_331_Advanced_Analytical_Chemistry_1/09%3A_Applications_of_Ultraviolet-Visable_Molecular_Absorption_Spectrometry/9.02%3A_Absorbing_Species/9.2.02%3A_Electronic_Spectra_-_Ultraviolet_and_Visible_Spectroscopy_-_Transition_Metal_Compounds_and_Complexes
https://alpha.chem.umb.edu/chemistry/ch371/CH371_Information/Magnetic%20Susceptibility%20Lecture.pdf
https://alpha.chem.umb.edu/chemistry/ch371/documents/MicroscaleDeterminationofMagneticSusceptibility_001.pdf
https://www.benchchem.com/product/b1240697?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1240697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

[Fe(H20)6]2*
Fe2+ (free ion) eg (1t 1)
t2g (14 1 1)
d® (High Spin)

d-orbital splitting in [Fe(H20)e]2*

Click to download full resolution via product page

Caption: Electronic configuration of high-spin hexaaquairon(ll).
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Caption: Electronic configuration of high-spin hexaaquairon(lil).

Hydrolysis Pathway

The higher charge density of the Fe3* ion makes the [Fe(H20)s]3* complex significantly more
acidic than its Fe2* counterpart, as indicated by their respective pKa values. This leads to a
more favorable hydrolysis reaction, as depicted below.
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Hexaaquairon(ll) Hydrolysis Hexaaquairon(lll) Hydrolysis
[Fe(H20)6]2* [Fe(H20)s6]3*
Ka=9.5 Ka=2.19
[Fe(H20)s(OH)]* + H* [Fe(H20)s(OH)]2+ + H*
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Caption: Comparative hydrolysis of hexaaquairon(ll) and (llI).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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